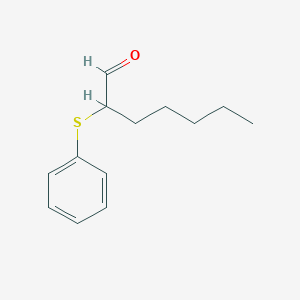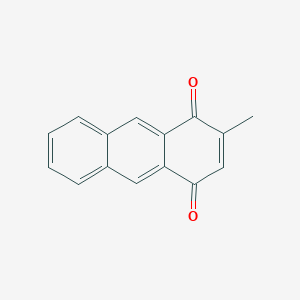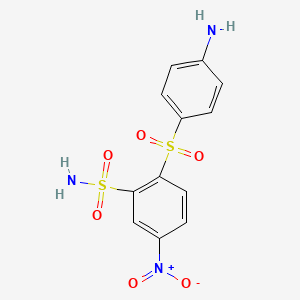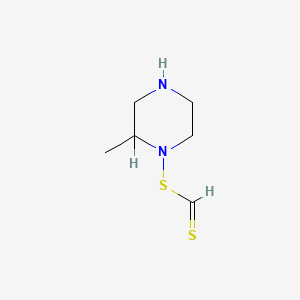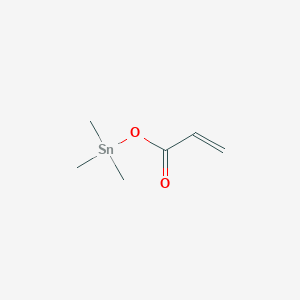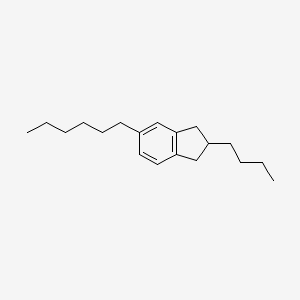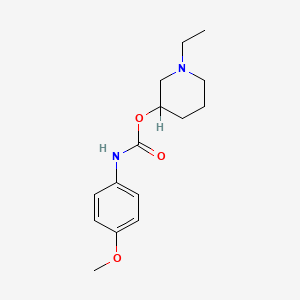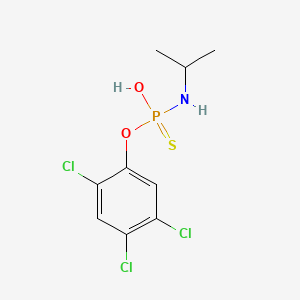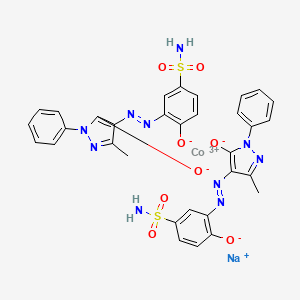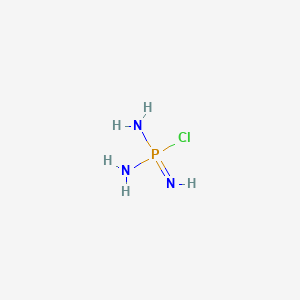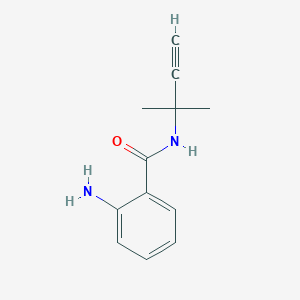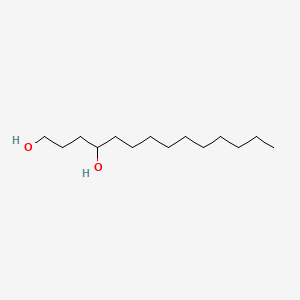
Tetradecane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecane-1,4-diol: is an organic compound with the molecular formula C14H30O2 It is a type of diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone1,4-tetradecanediol and is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetradecane-1,4-diol can be synthesized through several methods. One common approach involves the hydrogenation of tetradecene oxide, which yields this compound as a product. Another method includes the reduction of tetradecane-1,4-dione using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. These processes typically involve the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions: Tetradecane-1,4-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to tetradecane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Tetradecane-1,4-dione.
Reduction: Tetradecane.
Substitution: Halogenated tetradecane derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Tetradecane-1,4-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetradecane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This property makes it useful in modifying the physical and chemical properties of materials and in facilitating specific chemical reactions .
Comparación Con Compuestos Similares
1,2-Tetradecanediol: Another diol with hydroxyl groups at the 1 and 2 positions.
1,14-Tetradecanediol: A diol with hydroxyl groups at the 1 and 14 positions.
Uniqueness of Tetradecane-1,4-diol: this compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific molecular interactions and modifications .
Propiedades
Número CAS |
25430-48-2 |
|---|---|
Fórmula molecular |
C14H30O2 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
tetradecane-1,4-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15/h14-16H,2-13H2,1H3 |
Clave InChI |
GPBDHSIJWBKDLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


